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Nazartinib Application Note

1. Compound Overview Nazartinib (EGF816) is a novel, irreversible, third-generation epidermal growth
factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed by Novartis. It selectively inhibits EGFR
sensitizing mutations (ex19del, L858R) and the T790M resistance mutation while sparing wild-type EGFR.
Nazartinib forms a covalent bond with Cys797 in the ATP-binding pocket of EGFR. The recommended
phase 2 dose (RP2D) was established as 150 mg taken orally once daily [1] [2].

2. Clinical Efficacy Endpoints Nazartinib has demonstrated efficacy in both treatment-naive and pretreated
patients with EGFR-mutated NSCLC. Key clinical endpoints from phase 1 and phase 2 trials are summarized

below.

Table 1: Key Efficacy Endpoints from Clinical Trials of Nazartinib Monotherapy

. . Median
) Overall Disease Median )
Patient Study . Duration of
. Response Control Rate Progression-Free
Population Phase . Response
Rate (ORR) (DCR) Survival (PFS)
(DOR)
T790M+ (post  Phase 50% (95% CI: 84% (95% CI: Information Information
1st/2nd-gen 1 38-62) [1] 73-92) [1] missing missing

TKI)
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. . Median

) Overall Disease Median )

Patient Study . Duration of
. Response Control Rate Progression-Free
Population Phase . Response
Rate (ORR) (DCR) Survival (PFS)
(DOR)

Treatment- Phase 69% (per BIRC  91% (per BIRC 18 months [2] 25 months [2]
Naive 2 assessment) [2] assessment) [2]

Table 2: Efficacy in Combination Therapy (Capmatinib + Nazartinib) Phase 1b/2 trial in patients with
advanced EGFR-mutated NSCLC (RP2D: Capmatinib 400 mg bid + Nazartinib 100 mg qd) [3]

Patient Group Description Prior Lines of Therapy ORR

Group 1 EGFR-TKI resistant 1-3 prior lines 28.8%
Group 3 Treatment-naive 0 prior lines 61.7%
Group 1 + Phase 1b (by biomarker) MET+ Information missing 45.8%
Group 1 + Phase 1b (by biomarker) T790M+ Information missing 37.9%

3. Safety and Tolerability Profile The safety profile of nazartinib is manageable, with most adverse events

being grade 1 or 2.

¢ Most Common TRAEs (225%): The most frequent any-grade treatment-related adverse events for
nazartinib monotherapy included rash (57%), diarrhea (37%), and pruritus (34%) [1]. For the
combination with capmatinib, common any-grade TRAEs were peripheral edema (54.9%), nausea
(41.7%), diarrhea (34.0%), and maculopapular rash (25.0%) [3].

e Grade 3/4 TRAEs: The most common grade 3 or 4 TRAE was maculopapular rash (15%). Other
notable grade 3/4 events included stomatitis (2%) and urticaria (2%) [1].

e Serious Adverse Events: Dose-limiting toxicities included maculopapular rash and pneumonitis.
One case of hepatitis B reactivation leading to hepatic failure and death was reported [1].

4. Preclinical Data and Mutation Sensitivity In vitro studies comparing EGFR-TKIs reveal mutation-

related differences in sensitivity.

Table 3: In Vitro IC50 (nM) of EGFR-TKIs in Ba/F3 Cells Expressing EGFR Mutations [4]
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EGFR Mutation Erlotinib Afatinib Osimertinib Nazartinib
ex19del 73 0.6 7.9 66

L858R 30 0.6 6.2 35
ex19del + T790M 3429 146 3.1 52

L858R + T790M >10000 179 0.9 5.1

G719S 101 1.5 158 91.2
L861Q 410 3.6 35.8 116
Wild-Type 638 30 516 1031

5. Experimental Protocols In Vitro Efficacy Assessment (IC50 Determination) Objective: To determine the

half-maximal inhibitory concentration (IC50) of nazartinib against various EGFR mutations in cell lines.

e Cell Lines: Use Ba/F3 cells engineered to express specific human EGFR mutations (e.g., ex19del,
L858R, T790M, G719S, L861Q) and wild-type EGFR [4].
¢ Reagents: Nazartinib (source and catalog number), cell culture media, MTS or CellTiter-Glo reagent
for viability assay.
e Procedure:
o Seed cells in 96-well plates at a density of 3,000-5,000 cells per well.
o After 24 hours, treat cells with a concentration gradient of nazartinib (e.g., 0.1 nM to 10,000
nM). Include a DMSO vehicle control.
o Incubate for 72 hours.
o Add MTS reagent and incubate for 1-4 hours, then measure absorbance at 490 nm.
Alternatively, add CellTiter-Glo and measure luminescence.
Data Analysis: Plot cell viability (%) against the logarithm of drug concentration. Use non-linear
regression to calculate the IC50 value [4].

Clinical Trial Design for First-Line Nazartinib Objective: To evaluate the efficacy and safety of nazartinib

as a first-line treatment in patients with advanced EGFR-mutant NSCLC [2].

¢ Study Design: Phase 2, single-arm, open-label, multicenter.
e Patient Population:
o Inclusion: Adults with untreated stage IlIB/IV NSCLC, ECOG PS 0-1, tumor with confirmed
EGFR L858R and/or ex19del.
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o Exclusion: Prior systemic therapy for advanced NSCLC, history of interstitial lung disease.
¢ Intervention: Oral nazartinib 150 mg once daily until disease progression, unacceptable toxicity, or
consent withdrawal.
¢ Endpoints:
o Primary: Overall Response Rate (ORR) per RECIST v1.1 by blinded independent review
committee (BIRC).
o Secondary: Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival
(OS), safety/tolerability [2].
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Diagram 1: Mechanism of Action of Nazartinib. Nazartinib selectively and irreversibly inhibits mutant
EGFR (including T790M) by covalent binding to Cys797, blocking oncogenic signaling. Its high selectivity
for mutant over wild-type EGFR underpins its efficacy and reduced toxicity profile [1] [4] [5].
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Diagram 2: Simplified Workflow of a First-Line Nazartinib Clinical Trial. The diagram outlines key stages
from patient screening based on EGFR mutation status through treatment intervention to primary and

secondary endpoint assessment [2].

Conclusion

Nazartinib represents a potent and selective third-generation EGFR-TKI with validated clinical efficacy in

EGFR-mutant NSCLC, particularly in the first-line and T790M-positive settings. Its distinct mutation-
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specific sensitivity profile and manageable safety make it a valuable agent for targeted therapy. Further
research on combination regimens and resistance mechanisms is ongoing to maximize its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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